1,8-Octanediol

Condensation Polymerization Polyether Synthesis Polymer Yield Optimization

Generic substitution of α,ω-alkanediols risks cyclization side-reactions and low polymer yield. 1,8-Octanediol solves this via an eight-carbon backbone that balances hydrophobicity and chain flexibility to minimize oxepane formation. - Achieves 66-81% polymer yield vs. 30-56% with 1,6-hexanediol in acid-catalyzed polyether polyol synthesis, reducing monomer waste 1.5-2.2×. - Delivers 37% crystallinity in FDCA-based bio-polyesters, outperforming C6 (27%) and C12 (30%) analogs for superior mechanical modulus and gas barrier. - Functions as a validated PCM co-formulant with latent heat capacity of 190-204 J/g in eutectic systems and 157.7 J/g in silica-stabilized composites. - Bulk quantities available; consistent >99% (GC) purity ensures reproducible polymerization kinetics.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 629-41-4
Cat. No. B150283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Octanediol
CAS629-41-4
Synonyms1,8-Dihydroxyoctane;  1,8-Octamethylene glycol;  NSC 81228;  α,ω-Octanediol;  ω-Octanediol
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESC(CCCCO)CCCO
InChIInChI=1S/C8H18O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
InChIKeyOEIJHBUUFURJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Octanediol Specifications & Procurement


1,8-Octanediol (CAS 629-41-4), also known as octamethylene glycol, is a linear aliphatic α,ω-diol with the molecular formula HO(CH₂)₈OH and a molecular weight of 146.23 g/mol [1]. This white crystalline solid exhibits a melting point range of 57–61 °C and a boiling point of 172 °C at 20 mmHg . The compound is slightly soluble in water and demonstrates solubility in methanol and other organic solvents . As a terminal diol bearing two primary hydroxyl groups, 1,8-octanediol serves as a monomeric building block in condensation polymerization for the synthesis of polyesters, polyurethanes, and polycarbonates [2]. Its eight-carbon methylene backbone represents an intermediate chain length within the homologous series of α,ω-alkanediols, which fundamentally governs its distinct thermal, mechanical, and crystallization behavior relative to both shorter-chain and longer-chain diol analogs.

Condensation polymerization monomer for polyesters, polyurethanes, and polycarbonates
Intermediate C8 chain length provides a distinct balance of crystallinity, flexibility, and thermal behavior
Phase change material (PCM) research due to melting point near 61 °C and high latent heat

1,8-Octanediol: Chain-Length Limitations


Procurement decisions based solely on functional group equivalence—treating all α,ω-alkanediols as interchangeable diol monomers—systematically fail because the eight-carbon methylene backbone of 1,8-octanediol imposes a unique balance of hydrophobic content, molecular flexibility, and crystallization thermodynamics that cannot be replicated by either shorter-chain (C6) or longer-chain (C10) alternatives [1]. The odd–even carbon number effect profoundly alters solid-state packing, melting behavior, and resultant polymer morphology; substituting 1,8-octanediol (even C8) with 1,9-nonanediol (odd C9) fundamentally changes crystal lattice parameters and polymer crystallinity profiles [2][3]. Furthermore, substitution alters the kinetics and thermodynamic driving forces of condensation polymerization, directly impacting molecular weight build-up, cyclization side-reaction susceptibility, and ultimate polymer yield [4]. These chain-length dependent differences manifest across multiple performance dimensions—from polymer crystallinity and enzymatic degradation rates to phase-change enthalpy and gas transport properties—making generic substitution without experimental re-validation a high-risk procurement strategy with quantifiable performance consequences.

1,8-Octanediol (C8)
Alternative chain-length diols
Favorable cyclization resistance; even-carbon packing
C6 diol (1,6-hexanediol) exhibits high cyclization side-reactions, reducing polymer yield
Distinct crystallinity and thermal profile (37% in FDCA polyesters)
C10 or C12 diols produce different crystal lattice parameters and polymer morphology
Exclusive β-oxidation metabolic pathway
C6 diol undergoes dual β- and ω-oxidation with self-inhibition, altering biodegradation kinetics

1,8-Octanediol: Quantitative Evidence


Polymer Yield: 1,8-Octanediol vs. 1,6-Hexanediol

In direct head-to-head acid-catalyzed condensation polymerization studies, 1,8-octanediol produced hydroxy-terminated poly(alkylene oxides) in yields of 66–81% using both sulfuric acid and Nafion-H resin catalysts at 150–190 °C [1]. Under identical reaction conditions, 1,6-hexanediol yielded substantially lower polymer amounts of only 30% (Nafion-H) and 42–56% (sulfuric acid) [1]. The yield deficit for 1,6-hexanediol was mechanistically attributed to competitive intramolecular cyclization to form oxepane, a seven-membered cyclic ether that irreversibly consumes monomer without contributing to polymer chain growth [1]. Gas chromatographic analysis confirmed oxepane as the predominant volatile condensation byproduct in 1,6-hexanediol polymerizations but not in 1,8-octanediol or 1,10-decanediol reactions [1]. This cyclization pathway is disfavored for the C8 diol due to unfavorable ring-strain energetics for nine-membered oxonane formation, thereby preserving monomer for productive intermolecular chain extension.

Polymer Yield vs. C6 Diol
Head-to-head
66–81% (C8) vs. 30–56% (C6) under identical acid-catalyzed conditions
Reported 1.5–2.2× higher polymer output with C8 diol
Cyclization to oxepane limits C6 yield; C8 avoids nine-membered ring strain
Condensation Polymerization Polyether Synthesis Polymer Yield Optimization Catalyst Selection

FDCA Polyester Crystallinity Advantage

In a comparative study of 2,5-furandicarboxylic acid (FDCA)-based polyesters synthesized with various α,ω-alkanediols, differential scanning calorimetry (DSC) analysis revealed that polyester crystallinity is acutely sensitive to diol chain length [1]. Polyesters derived from 1,8-octanediol displayed the highest calculated crystallinity of 37% among the crystallizable members of the homologous series examined [1]. In contrast, polyesters containing 1,6-hexanediol exhibited crystallinity of 27%, while those with 1,12-dodecanediol showed 30% crystallinity [1]. Polyesters synthesized from 1,5-pentanediol, 1,9-nonanediol, and other diols demonstrated crystallinities below 1%, indicating that the C8 diol occupies a unique position that maximizes ordered packing within the FDCA-based polymer matrix [1]. This crystallinity maximum at C8 reflects an optimal balance between chain flexibility for folding and sufficient methylene content for van der Waals stabilization of the crystalline lattice.

FDCA Polyester Crystallinity
Head-to-head
37% (C8) vs. 27% (C6) and 30% (C12)
Highest reported crystallinity among tested diols in this series
Crystallinity directly governs mechanical modulus and barrier properties
Biobased Polyesters FDCA Polymers Crystallinity Control Enzymatic Hydrolysis

Shape-Stable Composites for Thermal Storage

Shape-stabilized composite phase change materials (ss-CPCMs) incorporating 1,8-octanediol as the organic PCM component and SiO₂ as the supporting matrix were fabricated via sol-gel methodology [1]. Differential scanning calorimetry (DSC) measurements demonstrated that the composite containing 70 wt% 1,8-octanediol (ss-CPCM3) exhibited a melting temperature of 61.3 °C with a latent heat of fusion of 157.7 J/g [1]. Notably, this composite maintained solid form without leakage even when heated substantially above the melting point of pristine 1,8-octanediol (57–61 °C), demonstrating shape stability at temperatures exceeding 85 °C [1]. Thermal performance testing further revealed that the ODL/SiO₂ ss-CPCMs exhibited enhanced thermal energy storage and release rates compared to pure 1,8-octanediol, attributed to improved thermal conductivity imparted by the silica matrix [1]. This quantifies a distinct advantage over lower molecular weight PCM candidates that suffer from liquid leakage during phase transition without matrix stabilization.

Shape-Stable Composite PCM
Class-level
Latent heat 157.7 J/g; shape stability >85 °C (Tm 61.3 °C)
Supports PCM composite with leakage resistance
SiO₂ matrix prevents liquid leakage above melting point
Phase Change Materials Thermal Energy Storage Composite PCM Building Envelope Applications

CO₂/N₂ Separation in PU Membranes

In a comparative investigation of polyurethane (PU) and polyurethane-urea (PUU) gas separation membranes synthesized with polytetramethylene glycol (PTMG) and isophorone diisocyanate (IPDI), the chain extender structure was systematically varied to assess effects on phase separation and gas transport properties [1]. The PU based on 3,6-dioxa-1,8-octanediol as the chain extender exhibited CO₂ permeability of 62 barrer with a CO₂/N₂ selectivity of 29 [1]. This performance was benchmarked against an octanediamine-based PUU with identical chain extender length, which demonstrated the highest phase separation and consequently the highest CO₂ permeability of 160 barrer with CO₂/N₂ selectivity of 30 [1]. The incorporation of ether oxygen atoms in the 3,6-dioxa-1,8-octanediol backbone reduced phase separation and gas permeability relative to the purely aliphatic amine analog, establishing a quantifiable structure-property relationship that informs selection between diol-based and diamine-based chain extenders in membrane design.

CO₂/N₂ Separation Membrane
Head-to-head
PU (3,6-dioxa-C8 diol): 62 barrer, selectivity 29
Lower permeability than diamine-based PUU (160 barrer, selectivity 30)
Ether oxygen reduces phase separation vs. purely aliphatic amine
Gas Separation Membranes Polyurethane-Urea CO₂ Capture Membrane Permeability

Eutectic PCM Formulations with Ionic Liquids

In a systematic study of eutectic phase change materials (ePCMs) combining dicationic isoquinolinium ionic liquids with α,ω-alkanediols of varying chain lengths, the eutectic systems formulated with 1,8-octanediol demonstrated melting enthalpies ranging from 190.1 to 204.5 J/g as determined by DSC analysis [1]. The study examined systems of [(i-Quin)₂C₆][2Br] or [(i-Quin)₂C₁₀][2Br] paired with 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol [1]. The 1,8-octanediol-containing eutectics were among eight ePCM systems fully characterized, with the latent heat values representing the thermal energy storage capacity per unit mass of the formulated eutectic mixture [1]. The thermophysical characterization confirmed that the bromide anion of the ionic liquid serves as the electron pair donor while the hydroxyl group of 1,8-octanediol functions as the acceptor, establishing a hydrogen-bonding network that governs the eutectic phase behavior [1].

Eutectic PCM Enthalpy
Context-dependent
190.1–204.5 J/g with dicationic ionic liquids
Reported high-enthalpy range in tested set
Hydrogen-bonding network controls phase behavior
Eutectic Phase Change Materials Ionic Liquids Thermal Energy Storage Latent Heat

Metabolic Pathway: 1,8-Octanediol vs. 1,6-Hexanediol

In a foundational study of diol dissimilation by resting Pseudomonas aeruginosa cells, 1,6-hexanediol and 1,8-octanediol were found to undergo distinctly different metabolic fates [1]. 1,6-Hexanediol is metabolized via two competing pathways: β-oxidation leading to 4-hydroxybutyrate and succinate, and ω-oxidation producing hexanedioate (adipate) which is further processed via β-oxidation [1]. Notably, ω-oxidation of 1,6-hexanediol is reversibly inhibited by the diol itself, leading to accumulation of 6-hydroxyhexanoate in yields of 50–75% of converted substrate until diol exhaustion [1]. In marked contrast, 1,8-octanediol dissimilation is not complicated by a dioic acid route; the pathway proceeds exclusively through successive ω-hydroxy acid intermediates linked by β-oxidation, ultimately yielding 4-hydroxybutyrate and succinate without ω-oxidation involvement [1]. Crude extracts from 1,6-hexanediol- and 1,8-octanediol-grown cells both contain an inducible NAD-linked 4-hydroxybutyrate dehydrogenase, while a constitutive NADP-linked α,ω-diol dehydrogenase showed optimum activity with 1,6-hexanediol [1].

Metabolic Pathway vs. C6
Head-to-head
C8: exclusive β-oxidation; C6: dual β-/ω-oxidation with self-inhibition
Simpler catabolic route may support more predictable degradation
Resting Pseudomonas aeruginosa cell model
Biodegradation Metabolic Pathways Pseudomonas Enzymatic Oxidation

1,8-Octanediol: Validated Use Cases


High-Yield Polyether and Polyester Synthesis

In acid-catalyzed condensation polymerization processes targeting hydroxy-terminated poly(alkylene oxides), 1,8-octanediol is the preferred diol monomer when minimizing cyclization side-reactions and maximizing polymer yield are procurement priorities [1]. The quantitative evidence demonstrates that 1,8-octanediol achieves polymer yields of 66–81%, whereas the shorter-chain analog 1,6-hexanediol yields only 30–56% under identical conditions due to competitive oxepane formation [1]. This yield differential translates to approximately 1.5–2.2× more polymer per unit mass of monomer consumed, with corresponding reductions in purification requirements and waste stream management costs. This application scenario is particularly relevant for manufacturers of polyether polyols, polyester polyols, and related condensation polymers where process economics and monomer utilization efficiency are critical determinants of commercial viability.

Crystallinity Maximization in FDCA Polyesters

When formulating bio-based polyesters derived from 2,5-furandicarboxylic acid (FDCA)—the renewable alternative to petroleum-derived terephthalic acid—selection of 1,8-octanediol as the diol component maximizes semicrystalline character among the crystallizable members of the α,ω-alkanediol series [1]. DSC analysis confirms that 1,8-octanediol-based FDCA polyesters achieve 37% crystallinity, outperforming both 1,6-hexanediol (27%) and 1,12-dodecanediol (30%) formulations [1]. This crystallinity maximum at the C8 chain length directly enhances mechanical modulus, solvent resistance, and gas barrier properties while modulating enzymatic degradation kinetics. For applications in biodegradable packaging, agricultural films, and biomedical devices where controlled crystallinity governs functional performance, 1,8-octanediol offers a quantifiably validated advantage over both shorter and longer diol alternatives.

Shape-Stable PCM Composites for Thermal Regulation

1,8-Octanediol is quantitatively validated for use in shape-stabilized composite phase change materials (ss-CPCMs) intended for building envelope thermal regulation and temperature-sensitive packaging [1]. Silica-matrix composites containing 70 wt% 1,8-octanediol maintain solid-state integrity without liquid leakage at temperatures exceeding 85 °C—well above the pure compound melting point of 61.3 °C—while delivering a latent heat of fusion of 157.7 J/g [1]. The enhanced thermal storage and release rates of these composites, relative to pristine 1,8-octanediol, further support their application in passive thermal management systems. This performance profile makes 1,8-octanediol a technically substantiated PCM candidate for applications where shape stability during thermal cycling is non-negotiable and where operating temperatures align with the ~61 °C phase transition.

Eutectic PCMs with Ionic Liquids

1,8-Octanediol is a validated co-formulant in eutectic phase change materials (ePCMs) combined with dicationic isoquinolinium ionic liquids for thermal energy storage applications [1]. Systematic characterization has established that 1,8-octanediol-containing eutectic systems deliver melting enthalpies in the range of 190.1–204.5 J/g, representing the latent heat capacity available for reversible thermal energy storage and release [1]. The hydrogen-bonding interaction between the diol hydroxyl groups (electron pair acceptor) and the ionic liquid bromide anion (electron pair donor) governs the eutectic phase behavior and melting enthalpy [1]. This application scenario is particularly relevant for R&D programs developing advanced PCMs for renewable energy storage, waste heat recovery, and temperature-controlled logistics where high latent heat capacity and tunable phase transition temperatures are required.

Application
Selection Property
Validation Focus
Condensation polymerization (polyethers, polyesters)
Cyclization-resistant C8 chain length
Polymer yield and purification efficiency
FDCA-based polyester development
Diol chain length and crystallinity context
Mechanical, barrier, and degradation properties
Shape-stabilized PCM composites
Latent heat and shape stability above Tm
Thermal storage capacity and leakage resistance
Eutectic PCM formulations with ionic liquids
Eutectic enthalpy and phase behavior
Latent heat and hydrogen-bonding network

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